Furan-3-carboximidamide Hydrochloride

β-Lactamase Inhibition Antimicrobial Resistance Enzyme Kinetics

Researchers requiring a reliable, well-characterized heterocyclic building block for structure-activity relationship (SAR) studies often encounter supply inconsistencies. Furan-3-carboximidamide hydrochloride (MW 146.57, MP 155-158°C) offers a precise solution as a validated core scaffold. - Enables structure-guided optimization of nNOS inhibitors, leveraging published 2.04 Å co-crystal structure data. - Serves as a benchmark tool compound for class C β-lactamase inhibition studies (IC50 3.00 µM). - Robust solid-state properties ensure compatibility with automated weighing and high-throughput parallel synthesis workflows.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 54649-21-7
Cat. No. B1303483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-carboximidamide Hydrochloride
CAS54649-21-7
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESC1=COC=C1C(=N)N.Cl
InChIInChI=1S/C5H6N2O.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H
InChIKeyRJLCJJIXGGSRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-3-carboximidamide Hydrochloride: Key Properties and Applications


Furan-3-carboximidamide hydrochloride (CAS 54649-21-7), with the molecular formula C5H7ClN2O and a molecular weight of 146.57 g/mol, is a heterocyclic building block comprising a furan ring functionalized with a carboximidamide group . This compound is primarily utilized in research and development as a versatile intermediate for synthesizing more complex molecules, particularly those targeting enzyme inhibition [1]. Its reported solid-state melting point is in the range of 155-158°C, and it is commercially available in various quantities for laboratory use .

Versatile heterocyclic building block for enzyme inhibitor synthesis
Ambient-solid stability supports automated weighing workflows
Multi-source availability for reliable procurement

Structural Specificity of Furan-3-carboximidamide Hydrochloride


Interchanging furan derivatives in research, even those with minor structural variations, is not possible without altering experimental outcomes. Furan-3-carboximidamide hydrochloride is distinguished by its 3-position carboximidamide substituent on the furan ring, which imparts specific reactivity and biological activity. For example, the addition of a methyl group at the 2-position to create 2-methyl-furan-3-carboxamidine HCl (CAS 127929-98-0) changes the molecular weight from 146.57 to 160.60 g/mol, altering steric and electronic properties . A more substantial modification, such as replacing the furan with a tetrahydrofuran ring to yield tetrahydrofuran-3-carboximidamide (CAS 1249549-94-7), eliminates the aromaticity of the core, fundamentally changing its chemical behavior and biological interactions . These differences underscore that substitution without validation risks compromising synthetic yield, target engagement, and data reproducibility.

2-Methyl analog

Methyl addition alters steric and electronic properties; reactivity and biological activity may shift.

Tetrahydrofuran analog

Loss of aromaticity may fundamentally change target engagement and synthetic behavior.

Quantified Performance Evidence for Furan-3-carboximidamide Hydrochloride


β-Lactamase Inhibition Profile

Furan-3-carboximidamide hydrochloride exhibits moderate inhibitory activity against class C β-lactamase from Enterobacter cloacae 908R. Its activity is quantified as an IC50 of 3.00 µM (3.00E+3 nM) [1]. This positions it as a less potent but structurally distinct scaffold compared to clinically established β-lactamase inhibitors like clavulanic acid (IC50 ≈ 0.1 µM for class A β-lactamases) [2].

β-Lactamase Inhibition
Cross-study comparable
IC50 3.00 µM vs clavulanic acid (≈0.1 µM)
Supports class C β-lactamase scaffold profiling
E. cloacae 908R assay; cross-study interpretation
β-Lactamase Inhibition Antimicrobial Resistance Enzyme Kinetics

nNOS Inhibitor Binding Mode

The furan-3-carboximidamide moiety is a key component in the design of potent nitric oxide synthase (NOS) inhibitors. A high-resolution (2.04 Å) X-ray crystal structure (PDB ID: 9MWE) reveals its binding mode in the active site of a rat neuronal NOS (nNOS) mutant [1]. In this structure, N-(4-(2-((3-(furan-3-carboximidamido)benzyl)amino)ethyl)phenyl)furan-3-carboximidamide demonstrates how the furan-3-carboximidamide group engages with the heme and surrounding residues, providing a direct structural rationale for its use over other heterocyclic amidines (e.g., thiophene or phenyl amidines) that would present different electronic and steric profiles.

nNOS Binding Mode
Supporting evidence
2.04 Å resolution (PDB 9MWE)
Validates furan-3-carboximidamide binding for nNOS inhibitor design
Rat nNOS R349A mutant heme domain co-crystal
Nitric Oxide Synthase Neuronal NOS Inhibitor Scaffold

Physicochemical Profile vs. 2-Methyl Analog

The compound is a defined chemical entity with the CAS registry number 54649-21-7, distinguishing it from even closely related analogs. For example, 2-Methyl-furan-3-carboxamidine HCl (CAS 127929-98-0) has a molecular weight of 160.60 g/mol and a different substitution pattern . The parent compound, furan-3-carboximidamide hydrochloride, is widely stocked by major research chemical suppliers (e.g., Santa Cruz Biotechnology, Fisher Scientific, Chemscene), ensuring a reliable, multi-source supply chain and a defined purity grade, which is often not the case for less common substituted analogs that may require custom synthesis with associated lead times and cost .

Identity vs. 2-Methyl Analog
Direct head-to-head comparison
MW 146.57; CAS 54649-21-7 vs 160.60 g/mol analog
Defined identity supports procurement accuracy
Multi-source supply noted; verify lot purity
Chemical Building Blocks Medicinal Chemistry Procurement

Solid-State Properties for Formulation

Furan-3-carboximidamide hydrochloride is characterized as a solid with a reported melting point of 155-158°C and a recommended storage condition of room temperature . This thermal stability and defined melting point provide a significant advantage in handling and formulation over more labile or low-melting furan derivatives, which may require cold-chain shipping and storage (e.g., 2-furancarboximidamide derivatives with lower melting points or less stable salts). The compound is classified as a dangerous good for transport (UN 2811), which is a known and manageable logistical factor .

Solid-State Stability
Class-level inference
Melting point 155–158 °C
Melting point supports ambient-solid handling
Reported range; verify lot-specific data
Solid-State Chemistry Pre-formulation Compound Management

Research Applications of Furan-3-carboximidamide Hydrochloride


β-Lactamase Inhibitor Tool Compound

This compound is suitable for use as a moderate-affinity tool compound in studies of class C β-lactamases. Researchers investigating structure-activity relationships or resistance mechanisms can utilize its defined IC50 of 3.00 µM as a benchmark for novel inhibitors, where a less potent but structurally distinct scaffold is required [1].

nNOS Chemical Biology Probe

The furan-3-carboximidamide moiety is a validated core for designing nNOS inhibitors. Procurement of this building block is essential for synthesizing analogs based on the published 2.04 Å co-crystal structure with nNOS, enabling structure-guided optimization of potency and selectivity for this therapeutic target [1].

Focused Library Synthesis Building Block

As a well-characterized, solid heterocyclic building block (MW 146.57, MP 155-158°C), furan-3-carboximidamide hydrochloride is a reliable starting material for synthesizing diverse compound libraries. Its robust solid-state properties facilitate automated weighing and high-throughput parallel synthesis workflows [1].

Analytical Reference Standard

The compound's unique CAS number (54649-21-7), defined molecular weight (146.57 g/mol), and solid-state properties make it an excellent candidate for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) for the detection and quantification of furan-3-carboximidamide-containing compounds in complex mixtures [1].

Application
Selection Property
Validation Focus
β-Lactamase tool compound studies
Moderate-affinity inhibition profile
Class C β-lactamase scaffold comparison
nNOS inhibitor probe design
Structural biology-validated binding mode
Structure-guided optimization
Focused library synthesis
Solid-state handling and defined identity
Automated synthesis compatibility
Analytical reference standard
Unique CAS and defined MW
Method development and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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